molecular formula C24H25ClN4O3S B13747714 Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]- CAS No. 63133-99-3

Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]-

Cat. No.: B13747714
CAS No.: 63133-99-3
M. Wt: 485.0 g/mol
InChI Key: OCZYDPDMWMVEFX-UHFFFAOYSA-N
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Description

Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]- is a complex organic compound known for its diverse applications in various fields. This compound is characterized by its unique molecular structure, which includes an azo group, a chloro-substituted phenyl ring, and a methylsulfonyl group. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]- typically involves multiple steps, starting with the preparation of the azo compound. The process begins with the diazotization of 2-chloro-4-(methylsulfonyl)aniline, followed by coupling with N-[3-[ethyl(phenylmethyl)amino]phenyl]acetamide under controlled conditions. The reaction is usually carried out in an acidic medium, with temperatures maintained between 0-5°C to ensure the stability of the diazonium salt.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors, where the diazotization and coupling reactions are carefully monitored to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions typically target the azo group, converting it into corresponding amines.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]- involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which may interact with cellular components, leading to various biological effects. The chloro and methylsulfonyl groups contribute to the compound’s reactivity and ability to form stable complexes with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]- stands out due to its unique combination of functional groups, which impart distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its significance in scientific research and industry.

Properties

CAS No.

63133-99-3

Molecular Formula

C24H25ClN4O3S

Molecular Weight

485.0 g/mol

IUPAC Name

N-[3-[benzyl(ethyl)amino]phenyl]-2-[(2-chloro-4-methylsulfonylphenyl)diazenyl]acetamide

InChI

InChI=1S/C24H25ClN4O3S/c1-3-29(17-18-8-5-4-6-9-18)20-11-7-10-19(14-20)27-24(30)16-26-28-23-13-12-21(15-22(23)25)33(2,31)32/h4-15H,3,16-17H2,1-2H3,(H,27,30)

InChI Key

OCZYDPDMWMVEFX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=CC(=C2)NC(=O)CN=NC3=C(C=C(C=C3)S(=O)(=O)C)Cl

Origin of Product

United States

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